molecular formula C17H26O2 B1244944 Suberosenol A acetate

Suberosenol A acetate

Cat. No. B1244944
M. Wt: 262.4 g/mol
InChI Key: UZRAQUNNGNYEHD-JZFARQHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberosenol A acetate is a natural product found in Isis hippuris with data available.

Scientific Research Applications

Cytotoxic Properties

Suberosenol A acetate has been identified as a compound with potent cytotoxicity towards various cancer cell lines. This is evident in studies like that of Sheu et al. (2000) where suberosenol A acetate, among other metabolites, exhibited significant cytotoxic effects against P-388, A549, and HT-29 cancer cell lines. This implies its potential application in cancer research and therapy (Sheu et al., 2000).

Structural and Chemical Analysis

Research has also focused on the determination of the absolute configurations of suberosenol A acetate using chiroptical techniques. Stephens et al. (2006) utilized time-dependent density functional theory calculations to assign absolute configurations to suberosenol A acetate, which is crucial for understanding its chemical properties and potential pharmaceutical applications (Stephens et al., 2006).

Antitumor Potential

Studies on suberosenol A acetate have explored its potential as an antitumor agent. For instance, the work by Kousara et al. (2016) on the enantioselective total synthesis of suberosenol A highlights its significance in antitumor research (Kousara et al., 2016).

Antioxidant Activity

While not directly related to suberosenol A acetate, research on related compounds has involved studying the antioxidant activities of natural extracts. For example, a study on Erythroxylum suberosum extract, which is part of the same family, identified significant antioxidant activity, suggesting a broader context where suberosenol A acetate can be researched for similar properties (FernandadeFatimaSouzade et al., 2015).

properties

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

[(1S,3S,5S,6S,9S)-9,11,11-trimethyl-2-methylidene-3-tricyclo[4.3.2.01,5]undecanyl] acetate

InChI

InChI=1S/C17H26O2/c1-10-6-7-13-14-8-15(19-12(3)18)11(2)17(10,14)9-16(13,4)5/h10,13-15H,2,6-9H2,1,3-5H3/t10-,13-,14-,15-,17+/m0/s1

InChI Key

UZRAQUNNGNYEHD-JZFARQHMSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]3[C@@]1(CC2(C)C)C(=C)[C@H](C3)OC(=O)C

Canonical SMILES

CC1CCC2C3C1(CC2(C)C)C(=C)C(C3)OC(=O)C

synonyms

suberosenol A acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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